2,2'-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride
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Overview
Description
2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride is a chemical compound with the molecular formula C12H13F2NO4S2 and a molecular weight of 337.36 g/mol . This compound is known for its unique structure, which includes an ethynyl group attached to a phenyl ring, and two ethanesulfonyl fluoride groups connected via an imino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride typically involves the reaction of 3-ethynylaniline with ethanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the imino linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imino group can be reduced to form amines.
Substitution: The sulfonyl fluoride groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride groups.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride involves its reactive sulfonyl fluoride groups, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and designing inhibitors. The ethynyl group can also participate in click chemistry reactions, further expanding its utility in chemical biology .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl chloride: Similar structure but with chloride groups instead of fluoride.
2,2’-[(3-ethynylphenyl)imino]bis-Methanesulfonyl fluoride: Similar structure but with methanesulfonyl groups instead of ethanesulfonyl groups.
Uniqueness
2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride is unique due to its combination of ethynyl and sulfonyl fluoride groups, which provide distinct reactivity and versatility in various chemical and biological applications .
Properties
Molecular Formula |
C12H13F2NO4S2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[3-ethynyl-N-(2-fluorosulfonylethyl)anilino]ethanesulfonyl fluoride |
InChI |
InChI=1S/C12H13F2NO4S2/c1-2-11-4-3-5-12(10-11)15(6-8-20(13,16)17)7-9-21(14,18)19/h1,3-5,10H,6-9H2 |
InChI Key |
JCCWNBKJNLJFKH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)N(CCS(=O)(=O)F)CCS(=O)(=O)F |
Origin of Product |
United States |
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